4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The presence of the trifluoromethyl group and the triazolo[4,3-b]pyridazinyl moiety makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves multiple steps, typically starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The pyrrolidin-1-yl group is then introduced via nucleophilic substitution reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the pyrimidine and pyridazine rings allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the pyrrolidin-1-yl moiety. .
Scientific Research Applications
4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This modulation can lead to the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- 1,2,4-Triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties
Compared to these compounds, 4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrrolidin-1-yl group, which enhances its chemical stability and biological activity .
Properties
Molecular Formula |
C17H18F3N7O |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-[[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H18F3N7O/c1-10-7-11(2)22-16(21-10)26-6-5-12(8-26)9-28-14-4-3-13-23-24-15(17(18,19)20)27(13)25-14/h3-4,7,12H,5-6,8-9H2,1-2H3 |
InChI Key |
AUKXRNIUMXSEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.